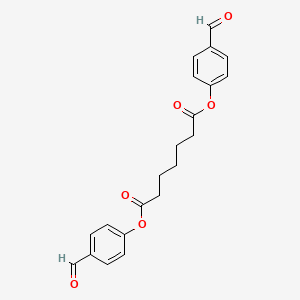
Bis(4-formylphenyl) heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-formylphenyl) heptanedioate is an organic compound characterized by the presence of two formyl groups attached to phenyl rings, which are further connected by a heptanedioate (adipate) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-formylphenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Bis(4-carboxyphenyl) heptanedioate.
Reduction: Bis(4-hydroxymethylphenyl) heptanedioate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Bis(4-formylphenyl) heptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: The compound can be used in the design of biologically active molecules and as a linker in drug conjugates.
Industry: Utilized in the production of advanced materials with specific optoelectronic properties, such as sensors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Bis(4-formylphenyl) heptanedioate largely depends on its application. In the context of materials science, the compound’s ability to form stable ester bonds and participate in polymerization reactions is crucial. The formyl groups can interact with various nucleophiles, facilitating the formation of complex structures. In biological systems, the formyl groups can undergo reactions with amines, leading to the formation of Schiff bases, which are important in drug design and enzyme inhibition.
Comparación Con Compuestos Similares
- 1,4-Bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene (BFBAEB)
- 1,6-Bis(4-formylphenyl)-3,8-bis((4-aminophenyl)ethynyl)pyrene (BFBAEPy)
Comparison: Bis(4-formylphenyl) heptanedioate is unique due to its heptanedioate linker, which provides flexibility and a specific spatial arrangement of the formyl groups. In contrast, compounds like BFBAEB and BFBAEPy have rigid aromatic linkers, leading to different structural and electronic properties. The choice of linker and functional groups in these compounds allows for tailored applications in various fields, highlighting the versatility of this compound in comparison to its analogs.
Propiedades
Número CAS |
113380-54-4 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
bis(4-formylphenyl) heptanedioate |
InChI |
InChI=1S/C21H20O6/c22-14-16-6-10-18(11-7-16)26-20(24)4-2-1-3-5-21(25)27-19-12-8-17(15-23)9-13-19/h6-15H,1-5H2 |
Clave InChI |
DQAMRWBFIWELFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
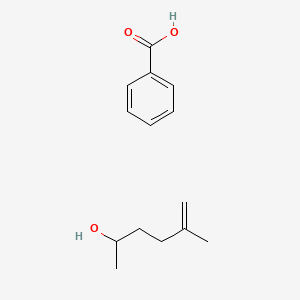
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
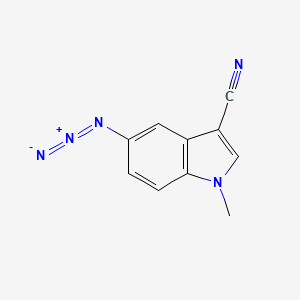
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
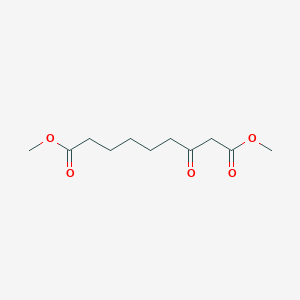

![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
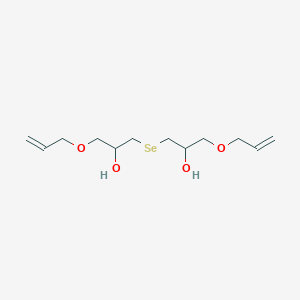
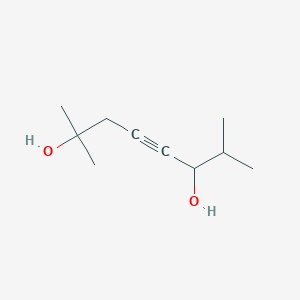
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
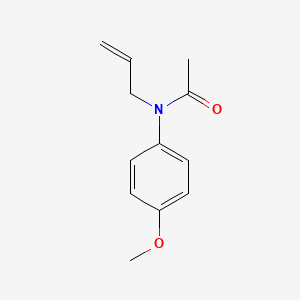
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
